molecular formula C9H18O B14634122 3-Methoxyoct-4-ene CAS No. 55668-16-1

3-Methoxyoct-4-ene

Cat. No.: B14634122
CAS No.: 55668-16-1
M. Wt: 142.24 g/mol
InChI Key: CYSQFLOPSAUAFN-UHFFFAOYSA-N
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Description

3-Methoxyoct-4-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a methoxy group (-OCH₃) attached to the fourth carbon of an octene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyoct-4-ene can be achieved through several methods. One common approach involves the alkylation of 4-octen-3-ol with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes using transition metal catalysts such as palladium or nickel. These catalysts facilitate the hydroalkoxylation of 1-octene with methanol, resulting in the formation of the desired product. The reaction is usually carried out under controlled pressure and temperature conditions to optimize yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyoct-4-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products Formed

Scientific Research Applications

3-Methoxyoct-4-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyoct-4-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and van der Waals interactions , influencing the compound’s binding affinity and activity. The double bond in the octene chain can undergo electrophilic addition reactions , further modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-1-octene
  • 4-Methoxy-1-octene
  • 3-Methoxy-2-octene

Uniqueness

3-Methoxyoct-4-ene is unique due to the specific position of the methoxy group and the double bond, which imparts distinct chemical and physical properties. This structural arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .

Properties

CAS No.

55668-16-1

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3-methoxyoct-4-ene

InChI

InChI=1S/C9H18O/c1-4-6-7-8-9(5-2)10-3/h7-9H,4-6H2,1-3H3

InChI Key

CYSQFLOPSAUAFN-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(CC)OC

Origin of Product

United States

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